Lithium tungstate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

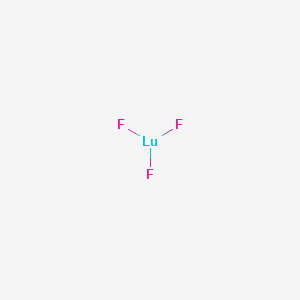

Lithium tungstate is an inorganic compound with the chemical formula Li₂WO₄. It appears as a white solid that is soluble in water. This compound is one of several ortho tungstates, characterized by the tetrahedral WO₄²⁻ anion. This compound is notable for its high density and is often used in the production of high-density aqueous polytungstate solutions .

Mechanism of Action

Target of Action

Lithium tungstate (Li2WO4) is an inorganic compound that features the tetrahedral WO4^2− anion Lithium ions have been shown to interact with various targets, including enzymes that have magnesium as a co-factor .

Mode of Action

Lithium ions have been found to exert their effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, lithium has been shown to change the inward and outward currents of glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Biochemical Pathways

Lithium ions have been found to affect several biochemical pathways. For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice .

Result of Action

Lithium ions have been found to have neuroprotective effects . This compound is used to produce high-density aqueous polytungstate (metatungstate) solutions . These solutions are often used in the separation of minerals and other solids .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, the solid undergoes phase transitions at high pressures, such that the coordination geometry at tungsten becomes octahedral . This compound is a white solid that is soluble in water , and its solubility can be influenced by the temperature of the water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium tungstate can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves reacting lithium carbonate (Li₂CO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction typically occurs at temperatures around 800°C to 900°C, resulting in the formation of this compound:

Li2CO3+WO3→Li2WO4+CO2

Industrial Production Methods: In industrial settings, this compound is often produced using a similar high-temperature solid-state reaction. The reactants are mixed thoroughly and heated in a furnace to achieve the desired product. The process is optimized to ensure high purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Lithium tungstate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where the tungsten atom can change its oxidation state.

Substitution Reactions: It can undergo substitution reactions where the lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form higher oxidation state compounds.

Reduction: Reducing agents can reduce this compound, altering the oxidation state of tungsten.

Substitution: Reactions with other metal salts can lead to the substitution of lithium ions with other cations, forming different tungstate compounds.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state tungsten compounds, while substitution reactions can yield various metal tungstates .

Scientific Research Applications

Lithium tungstate has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Sodium tungstate (Na₂WO₄)

- Cesium tungstate (Cs₂WO₄)

- Barium tungstate (BaWO₄)

Comparison: Lithium tungstate is unique due to its high solubility in water and its specific role in enhancing the properties of solid-state lithium-ion conductors. Compared to sodium tungstate and cesium tungstate, this compound offers better performance in terms of reducing sintering temperatures and improving ionic conductivity. Barium tungstate, on the other hand, is more commonly used in optical applications due to its photoluminescence properties .

Properties

CAS No. |

13568-45-1 |

|---|---|

Molecular Formula |

LiOW |

Molecular Weight |

206.8 g/mol |

IUPAC Name |

dilithium;dioxido(dioxo)tungsten |

InChI |

InChI=1S/Li.O.W |

InChI Key |

BAEKJBILAYEFEI-UHFFFAOYSA-N |

SMILES |

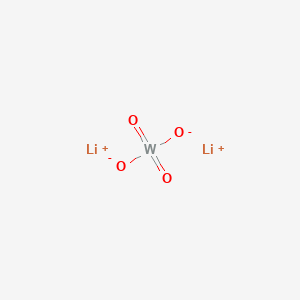

[Li+].[Li+].[O-][W](=O)(=O)[O-] |

Canonical SMILES |

[Li].O=[W] |

| 13568-45-1 | |

Origin of Product |

United States |

Q1: What is the molecular formula, weight, and crystal structure of lithium tungstate?

A1: this compound has the molecular formula Li₂WO₄ and a molecular weight of 295.74 g/mol []. At room temperature, it typically crystallizes in an orthorhombic structure [, ], although other polymorphs may exist.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Infrared (IR) and Raman spectroscopy are valuable tools for analyzing this compound. These techniques provide insights into its vibrational modes, which are influenced by factors like alkali ion ordering []. Additionally, X-ray photoelectron spectroscopy (XPS) has been used to study radiation damage effects on Li₂WO₄ [].

Q3: How does the heat capacity of this compound behave over a wide temperature range?

A3: The heat capacity of Li₂WO₄ has been measured from extremely low temperatures up to 997 K [, , ]. Importantly, no phase transitions were observed within this range [, ].

Q4: What is the significance of studying the lattice energy of this compound?

A4: The lattice energy provides valuable insights into the stability and bonding strength within the crystal lattice. Research has shown a correlation between lattice energies and the scintillation properties of Li₂WO₄ crystals, highlighting their potential in radiation detection [].

Q5: Is this compound compatible with other materials in high-temperature applications?

A5: Studies on phase equilibria involving Li₂WO₄ and components like V₂O₅ and NaBr indicate the formation of eutectic systems and complex compounds []. These findings suggest potential applications in high-temperature thermal batteries and as electrolytes for electrochemical deposition.

Q6: Can this compound undergo degradation in specific environments?

A6: Research suggests that the formation of this compound can be detrimental in some applications. For instance, in electrochromic devices using amorphous WO₃ films, Li₂WO₄ formation during lithium intercalation has been linked to performance degradation [].

Q7: Does this compound exhibit catalytic activity?

A7: While the provided research doesn't directly investigate the catalytic properties of Li₂WO₄ itself, the study on lithium-tungstate-borate glasses using Raman spectroscopy indicates the presence of different tungstate complexes []. This finding suggests potential catalytic applications for these materials.

Q8: How is this compound relevant to lithium-ion batteries?

A8: Li₂WO₄ has been explored as a coating material for lithium-ion battery cathodes. Studies demonstrate that coating LiNi₀.₆Co₀.₂Mn₀.₂O₂ cathodes with Li₂WO₄ enhances both cycle and rate performance, especially under high voltage conditions []. This improvement is attributed to the formation of a stable cathode/electrolyte interface film.

Q9: What is the role of this compound in solid-state electrolytes?

A9: Li₂WO₄, being a flexible material with high ionic conductivity, shows promise as a surface modification layer in solid-state electrolytes for all-solid-state lithium batteries [, ]. It improves interfacial contact within the electrolyte, leading to lower resistance and enhanced battery performance.

Q10: Has this compound been investigated for biological applications?

A10: Research suggests that this compound may have potential in neuroprotection. A study found that Li₂WO₄ can inhibit the secretion of amyloid beta-protein 1-42 (Aβ₁₋₄₂) in a cellular model and exhibit neuroprotective effects on mouse cortical neurons [].

Q11: Are there any environmental concerns associated with this compound?

A11: While the provided research doesn't directly address the environmental impact of Li₂WO₄, it emphasizes the significance of crystal growth techniques that minimize waste []. This highlights the importance of considering environmental factors in material synthesis and application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.